Dibenz(b,f)(1,4)oxazepine, 9-methyl-

Description

IUPAC Nomenclature and Systematic Classification

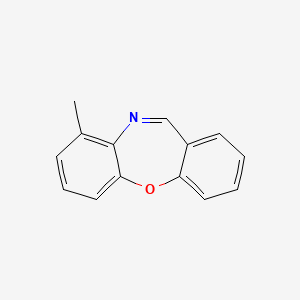

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 9-methyldibenzo[b,f]oxazepine . The nomenclature follows a systematic approach:

- The parent structure, dibenzo[b,f]oxazepine , is identified as a fused tricyclic system comprising two benzene rings (designated b and f) and a seven-membered 1,4-oxazepine ring.

- The oxazepine ring contains oxygen at position 1 and nitrogen at position 4.

- The methyl group is appended to position 9 of the fused tricycle, corresponding to the carbon atom adjacent to the nitrogen in the oxazepine ring.

The compound’s molecular formula is C₁₄H₁₁NO , with a molecular weight of 209.25 g/mol . Its systematic classification places it within the broader category of dibenzoxazepines, a class of heterocyclic compounds known for their diverse pharmacological and material science applications.

Molecular Architecture and Bonding Patterns

The molecular structure of 9-methyldibenzo[b,f]oxazepine consists of:

- Two benzene rings : Fused to the central oxazepine ring at positions b and f, creating a planar aromatic system.

- Seven-membered oxazepine ring : Contains oxygen and nitrogen atoms at positions 1 and 4, respectively. The ring adopts a boat-like conformation due to steric constraints, with the methyl group at position 9 introducing slight distortion.

- Methyl substituent : Positioned ortho to the nitrogen atom, influencing electron distribution and steric interactions.

Key bonding features include:

- Aromatic π-system : Delocalized electrons across the benzene rings and the oxazepine ring’s nitrogen lone pair, contributing to stability.

- Polar covalent bonds : The oxygen-nitrogen bond (O–N) in the oxazepine ring exhibits partial double-bond character due to resonance, as shown in the resonance hybrid structures below:

$$

\text{Resonance structures of 1,4-oxazepine ring:} \

\quad \text{O}–\text{N} \leftrightarrow \text{O}^––\text{N}^+

$$

The methyl group’s inductive electron-donating effect slightly increases electron density at the nitrogen atom, potentially altering reactivity.

Stereochemical Considerations and Conformational Analysis

Stereochemical analysis reveals the following:

- Chirality : The compound lacks chiral centers, as the methyl group at position 9 resides in a symmetric plane relative to the tricyclic framework.

- Conformational flexibility : The oxazepine ring exhibits two primary conformers:

Nuclear magnetic resonance (NMR) data supports these findings:

- ¹H NMR (CDCl₃) : Signals at δ 2.45 ppm (singlet, 3H, CH₃) and δ 6.80–7.50 ppm (multiplet, 8H, aromatic protons) confirm the methyl group’s position and absence of diastereotopic protons.

- ¹³C NMR : A peak at δ 21.5 ppm corresponds to the methyl carbon, while aromatic carbons appear between δ 115–140 ppm.

Comparative Structural Analysis with Dibenzoxazepine Derivatives

A comparison with structurally related dibenzoxazepines highlights distinct features:

The 9-methyl derivative’s lack of electronegative substituents reduces its polarity compared to loxapine or clotiapine, potentially affecting solubility and intermolecular interactions. Additionally, the methyl group’s steric bulk contrasts with the planar carboxylate group in the 3-carboxylate derivative, influencing conformational preferences.

The fused tricyclic system in 9-methyldibenzo[b,f]oxazepine shares similarities with 1,4-benzo[e]oxazepines (1,4-BZOs) , which also exhibit seven-membered rings but differ in fusion positions. This structural distinction impacts aromaticity and resonance stabilization, as illustrated below:

$$ \text{Aromaticity comparison:} \ \quad \text{Dibenzo[b,f]oxazepine} \quad \text{vs.} \quad \text{Benzo[e]oxazepine} $$

Properties

CAS No. |

60287-99-2 |

|---|---|

Molecular Formula |

C14H11NO |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

4-methylbenzo[b][1,4]benzoxazepine |

InChI |

InChI=1S/C14H11NO/c1-10-5-4-8-13-14(10)15-9-11-6-2-3-7-12(11)16-13/h2-9H,1H3 |

InChI Key |

NDGYNSJMIZHLTN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)OC3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Method

Description :

Cyclocondensation is a widely used method for synthesizing dibenz(b,f)(1,4)oxazepine derivatives. This approach involves the reaction between substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions.

- Reagents : Substituted 2-aminophenols and substituted 2-halobenzaldehydes.

- Catalysts : Alkali bases such as potassium carbonate (K₂CO₃).

- Solvents : Polyethylene glycol (PEG-400) or dimethylformamide (DMF).

- Temperature : Typically conducted at elevated temperatures (100°C).

- Time : Reaction durations vary from 6 to 8 hours depending on the specific conditions.

- High yields (up to 89% reported for certain derivatives).

- One-pot synthesis reduces complexity and improves efficiency.

Microwave-Assisted Synthesis

Description :

Microwave irradiation has been employed to enhance reaction efficiency and reduce synthesis time for dibenz(b,f)(1,4)oxazepine derivatives.

- Reagents : Similar to the cyclocondensation method (substituted 2-aminophenols and substituted 2-halobenzaldehydes).

- Catalysts : Copper catalysts are often used to improve yields.

- Solvent-Free or Minimal Solvent Conditions : Microwave synthesis can be conducted with reduced solvent usage.

- Significant reduction in reaction time compared to conventional reflux methods.

- Environmentally friendly due to reduced solvent consumption.

Schiff Base Formation and Cyclization

Description :

This method involves the formation of Schiff bases from aldehydes and amines, followed by cyclization under specific conditions.

- Reagents : 2-chlorobenzaldehyde or salicylaldehyde paired with 2-aminophenol or 2-chloroaniline.

- Catalysts and Solvents : Triethylamine in ethanol or xylene as solvents.

- Schiff bases formed in this method exist predominantly in trans configurations, which favor cyclization.

- Fluoro derivatives have been shown to improve reaction conditions and yield pure products efficiently.

Etherification Pathway

Description :

An alternative pathway involves etherification followed by imine formation.

- Reagents and Solvents : Starting materials include substituted phenols and halogenated benzyl compounds dissolved in organic solvents such as xylene or DMF.

This pathway is less common but has been reinvestigated for its potential to yield high-purity products under mild conditions.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Advantages | Challenges |

|---|---|---|---|---|

| Cyclocondensation | Up to 89% | 6–8 hours | High yield, one-pot synthesis | Requires elevated temperature |

| Microwave-Assisted | Variable | Minutes | Fast, eco-friendly | Requires specialized equipment |

| Schiff Base Formation | Moderate | Variable | Favorable trans-cis conversion | Limited by imine reactivity |

| Etherification | Moderate | Variable | Mild conditions | Less explored |

Chemical Reactions Analysis

Reactions with Oxidizing Agents

Homogeneous vs. Heterogeneous Conditions

-

Homogeneous conditions (aqueous ethanol):

-

Heterogeneous conditions (chloroform–water mixtures):

Table 1: Reaction Outcomes with FiClor

| Reaction Conditions | Primary Products | Key Mechanism |

|---|---|---|

| Homogeneous (aqueous ethanol) | Salicylaldehyde, N-formylphenoxazine, 2-(2-hydroxyphenyl)benzoxazole | Oxidation of azomethine group |

| Heterogeneous (chloroform–water) | 7-chloro-, 9-chloro-, 7,9-dichloro derivatives | Electrophilic aromatic substitution |

Catalytic Asymmetric Reactions

Dibenz(b,f)(1,4)oxazepine derivatives serve as electrophiles in enantioselective reactions:

-

Aza-Reformatsky Reaction :

-

Alkynylation :

Table 2: Catalytic Asymmetric Methods

| Reaction Type | Catalysts/Conditions | Key Features |

|---|---|---|

| Aza-Reformatsky | Diaryl prolinol, ZnMe₂, ethyl iodoacetate, air | High enantioselectivity (94% ee) |

| Alkynylation | AgOAc, chiral phosphoric acid, 15°C | Broad substrate scope (aromatic/aliphatic alkynes) |

Microbial Transformations

Fungi like Hormodendrum cladosporioides modify dibenzoxazepines:

-

8-chlorodibenzoxazepine is converted to derivatives with altered substituents, including hydroxyl and amino groups .

-

The microbial pathway targets the non-aromatic ring, leading to products like 2-(2-amino-4-chlorophenoxy)benzyl alcohol .

Other Reaction Pathways

Scientific Research Applications

Pharmaceutical Applications

- Antipsychotic and Antidepressant Properties :

-

Analgesic and Anti-inflammatory Agents :

- Studies have shown that dibenz(b,f)(1,4)oxazepine can activate the human transient receptor potential ankyrin 1 (TRPA1) receptor, which is involved in pain signaling pathways. This activation leads to the release of pro-inflammatory mediators, suggesting potential applications in developing new analgesics or anti-inflammatory agents .

- Cancer Research :

Biological Research Applications

- Mechanistic Studies :

- Riot Control Agent :

Case Study 1: Respiratory Effects of Dibenz(b,f)(1,4)oxazepine Aerosol

A study investigated the respiratory effects of dibenz(b,f)(1,4)oxazepine aerosol on mice. Results indicated that exposure led to concentration-dependent sensory irritation without causing lung injury. Recovery to normal breathing patterns was observed at lower concentrations after exposure .

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted on dibenz(b,f)(1,4)oxazepine derivatives revealed significant cytotoxic activity against HeLa and U87 cancer cell lines. The study emphasized the importance of this compound scaffold in developing new anticancer therapies .

Mechanism of Action

The mechanism of action of dibenz(b,f)(1,4)oxazepine, 9-methyl- involves its interaction with specific molecular targets and pathways. For example, it acts as a histamine H4 receptor agonist, which plays a role in modulating immune responses and inflammation . Additionally, it has been shown to inhibit certain enzymes involved in the inflammatory process, thereby reducing inflammation and pain .

Comparison with Similar Compounds

Key Features:

- Pharmacological Relevance : Methyl substitutions in dibenzoxazepines are linked to diverse activities, including TRPA1 receptor agonism, antipsychotic, and anticonvulsant effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of dibenzoxazepines is highly sensitive to substituent position and type. Below is a comparative analysis of key derivatives:

Pharmacological and Functional Differences

TRPA1 Receptor Activation :

- CR (unsubstituted) and morphanthridine derivatives are potent TRPA1 agonists, causing sensory irritation . The 9-methyl derivative’s activity remains underexplored but is hypothesized to retain agonism due to structural similarity .

- In contrast, antipsychotics like loxapine and amoxapine lack TRPA1 activity, emphasizing the role of substituents in target specificity .

Metabolism :

- CR undergoes oxidation to lactam metabolites, followed by hydroxylation and sulfation for urinary excretion. Methyl substitution at position 9 may slow oxidation, altering metabolic pathways .

- Amoxapine’s 2-chloro substitution enhances metabolic stability, extending its half-life compared to unsubstituted analogs .

Research Findings and Data

TRPA1 Agonism and Irritancy Profiles

Q & A

Q. Q: What are the conventional synthetic routes for preparing 9-methyl-dibenz(b,f)(1,4)oxazepine, and what analytical methods confirm its structural integrity?

A: Conventional synthesis involves cyclization of pre-functionalized diphenyl ether precursors. For example, halogenated intermediates (e.g., chloro derivatives) are generated via Friedel-Crafts alkylation or Ullmann coupling, followed by cyclization under basic conditions . Microwave-assisted methods have improved reaction efficiency, reducing time and increasing yield . Structural confirmation relies on:

- NMR spectroscopy : Proton (¹H) and carbon (¹³C) NMR identify aromatic protons (δH 6.6–7.6 ppm) and lactam carbonyl signals (δC ~170 ppm) .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 64.2%, H: 3.5%, N: 5.3% for chlorinated analogs) .

- X-ray crystallography : Resolves conformation (e.g., twist-boat oxazepine ring) and intermolecular hydrogen bonding .

Advanced Synthesis

Q. Q: How can microwave-assisted synthesis and solvent-controlled strategies improve the yield and regioselectivity of dibenzoxazepine derivatives?

A: Microwave irradiation accelerates ring-closing reactions by enhancing thermal efficiency, achieving >90% yield in 30 minutes for dibenzoxazepinones . Solvent polarity controls regioselectivity:

Q. Table 1: Solvent-Dependent Regioselectivity

| Solvent | Product | Yield (%) | Reference |

|---|---|---|---|

| DMF | Pyrimidine | 85 | |

| Toluene | Dibenzoxazepine | 78 |

Basic Structural Analysis

Q. Q: Which spectroscopic and crystallographic techniques are critical for elucidating the conformation of 9-methyl-dibenzoxazepine?

A: Key techniques include:

- ¹H/¹³C NMR : Assigns aromatic protons (e.g., δH 7.37–7.51 ppm for di-substituted rings) and confirms methyl substitution at C9 .

- X-ray diffraction : Reveals solid-state packing, such as chair conformations in cyclohexane-fused derivatives and hydrogen-bonded dimers (N–H⋯O) .

Advanced Structural Analysis

Q. Q: How do intermolecular interactions influence the stability of 9-methyl-dibenzoxazepine derivatives?

A: Hydrogen bonding (e.g., N–H⋯O) stabilizes crystal lattices, reducing degradation. For example, nitro groups form centrosymmetric dimers, enhancing thermal stability . Computational studies (DFT) can predict interaction energies, guiding crystal engineering for drug formulations.

Basic Metabolism

Q. Q: What are the primary metabolic pathways of 9-methyl-dibenzoxazepine in rodent models?

A: In rats, metabolism proceeds via:

Oxidation : Conversion to 10,11-dihydrodibenzoxazepine lactam.

Hydroxylation : At C4, C7, or C9 positions.

Sulfation : Excretion as hydroxylactam sulfates in urine (70–93% of dose) .

Q. Table 2: Major Metabolites in Rats

| Metabolite | Excretion Route | Detection Method | Reference |

|---|---|---|---|

| 7-Hydroxylactam sulfate | Urine | HPLC/LC-MS | |

| 4-Hydroxylactam sulfate | Urine | TLC |

Advanced Metabolism

Q. Q: How do interspecies differences affect metabolite profiles?

A: Rhesus monkeys excrete free hydroxylactams (no sulfation), while guinea pigs retain trace amino alcohol conjugates, suggesting species-specific phase II enzyme activity . Isolated perfused rat liver models show biliary secretion of polar conjugates, contrasting with urinary excretion in vivo .

Basic Toxicity

Q. Q: What biochemical markers indicate pulmonary toxicity after exposure?

A: Histomorphological changes (e.g., alveolar edema, neutrophil infiltration) and elevated lactate dehydrogenase (LDH) in bronchoalveolar lavage fluid are markers . CR aerosols induce oxidative stress, reducing glutathione (GSH) levels in rat lungs .

Advanced Toxicity

Q. Q: How does 9-methyl substitution alter irritancy compared to parent CR?

A: Methylation at C9 reduces volatility but increases dermal absorption, enhancing ocular and respiratory irritation potency. In vitro TRPA1 activation assays show methyl derivatives have EC₅₀ values 10-fold lower than CR .

Basic Computational Studies

Q. Q: What QSAR methodologies predict TRPA1 receptor agonism?

A: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models correlate steric/electrostatic fields with agonism. Training sets (n=21) yield predictive r² values >0.96 .

Advanced Computational Studies

Q. Q: How do 3D pharmacophore models guide TRPA1 agonist design?

A: CoMSIA contour maps identify favorable regions:

Q. Table 3: CoMFA/CoMSIA Validation Metrics

| Model | r²cv | Predictive r² | Reference |

|---|---|---|---|

| CoMFA | 0.631 | 0.967 | |

| CoMSIA | 0.542 | 0.981 |

Basic Functionalization

Q. Q: What strategies enable selective functionalization of the dibenzoxazepine core?

A:

- Electrophilic substitution : Chlorination at C7/C9 using FiClor under heterogeneous conditions .

- Nucleophilic attack : Piperazine or thiaziuret moieties introduced at C2 via SNAr reactions .

Advanced Functionalization

Q. Q: How do transition metal catalysts influence C–H activation?

A: Palladium catalysts enable intramolecular arylation for tricyclic derivatives. Solvent systems (e.g., μ-oxo hypervalent iodine) promote oxidative amination, achieving 85% yield .

Basic Analytical Methods

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.